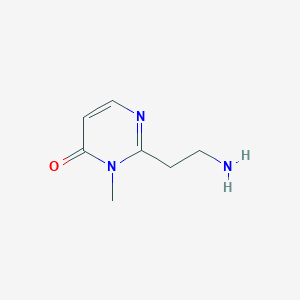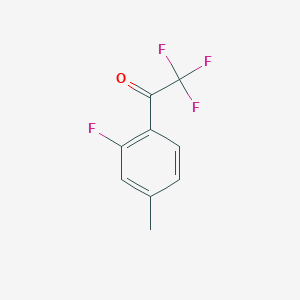
2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethanone is an organic compound that belongs to the class of trifluoromethyl ketones. It is characterized by the presence of both trifluoromethyl and fluoro substituents on the phenyl ring, making it a unique and valuable compound in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethanone typically involves the reaction of trifluoroacetic acid with a Grignard reagent derived from 2-fluoro-4-methylbromobenzene. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl alcohols, carboxylic acids, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethanone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluoro substituents can form strong hydrogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H6F4O |
|---|---|
Peso molecular |
206.14 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H6F4O/c1-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4H,1H3 |
Clave InChI |
OQAKIXCZEKRICS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


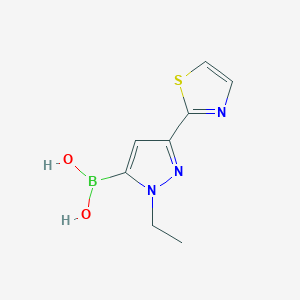
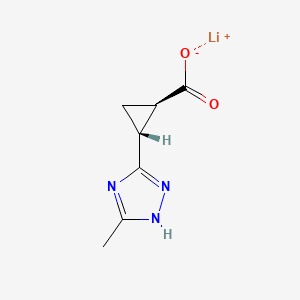
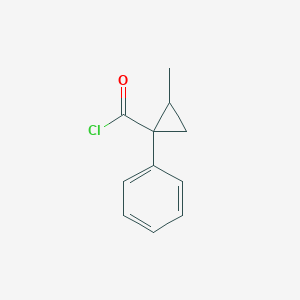
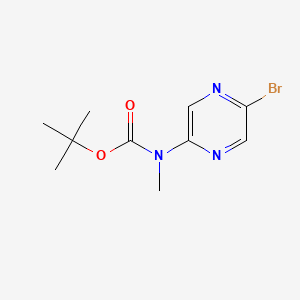
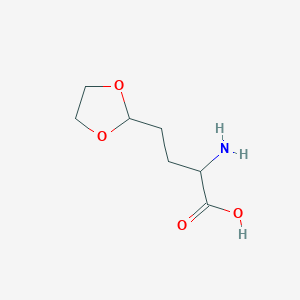
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)

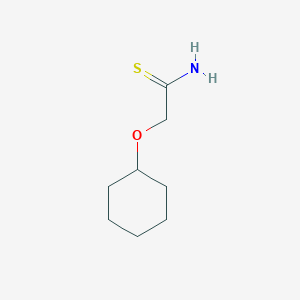
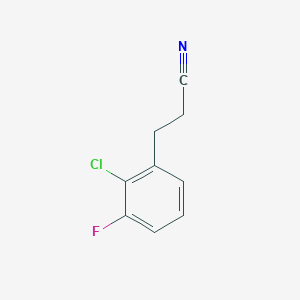
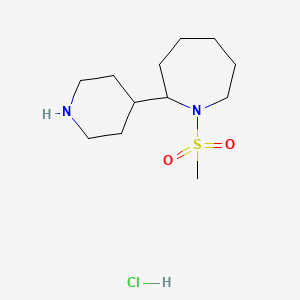
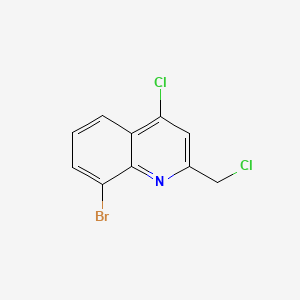
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
